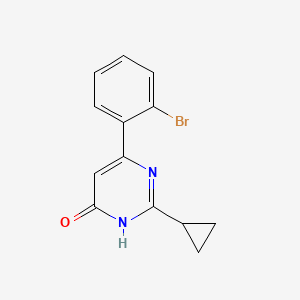
4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde
Vue d'ensemble
Description
The compound “4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde” likely contains a trifluoroacetyl group (-CO-CF3), a hydroxy group (-OH), and an aldehyde group (-CHO). The trifluoroacetyl group is a type of acyl group that is derived from trifluoroacetic acid . It’s known for its high electronegativity and the ability to form stable compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, trifluoroacetyl compounds are often synthesized from trifluoroacetic acid or its anhydride . The hydroxy and aldehyde functionalities can potentially be introduced through various organic reactions, but the exact methods would depend on the specific reaction conditions and starting materials.Chemical Reactions Analysis
Trifluoroacetyl compounds are known to participate in various chemical reactions. They can act as electrophiles in nucleophilic acyl substitution reactions . The aldehyde group can undergo reactions typical of carbonyl compounds, such as nucleophilic addition or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoroacetyl group could impart high electronegativity and stability . The presence of polar functional groups like -OH and -CHO could make the compound capable of forming hydrogen bonds, influencing its solubility and boiling/melting points.Applications De Recherche Scientifique
Linkers for Solid Phase Organic Synthesis
4-Hydroxybenzaldehyde derivatives have been explored as linkers for solid phase organic synthesis, particularly in the development of secondary amides through reductive amination. These compounds, upon derivatization with suitable electrophiles, can be converted into ureas, sulfonamides, aryl amides, and alkyl amides, demonstrating their versatility in synthetic applications. The final products can be obtained in high purity and yields upon cleavage with trifluoroacetic acid, showcasing the efficiency of using these derivatives in organic synthesis (Swayze, 1997).
Synthesis of Benzaldehyde Derivatives
The trifluoroacetic acid system has been utilized to introduce aldehyde groups into phenol molecules, facilitating the synthesis of complex benzaldehyde derivatives such as 2-hydroxy-1,3,5-benzenetricarbaldehyde. This demonstrates the role of trifluoroacetic acid and related compounds in enabling one-step synthesis processes for otherwise challenging to produce benzaldehyde derivatives, highlighting their significance in synthetic chemistry (Anderson et al., 2000).
Reactions with Hydroxybenzaldehydes
Hydroxybenzaldehydes have been involved in reactions with 4-hydroxy-2-pyrones leading to products different from the expected ones, suggesting caution in interpreting product structures in such reactions. This highlights the complexity and unpredictability of chemical reactions involving hydroxybenzaldehydes, which could be pertinent to the derivatives of 4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde (March et al., 1984).
Catalytic Transformations
Research has shown that hydroxybenzaldehydes can efficiently react with various alkynes, alkenes, or allenes in the presence of rhodium catalysts, leading to alkenoylphenols. This catalytic activity underscores the potential of using hydroxybenzaldehyde derivatives in catalyzed transformations for the synthesis of valuable organic compounds, which could extend to the use of this compound (Kokubo et al., 1999).
Polymer Synthesis
The condensation of hydroxybenzaldehydes with cyanoacetic acid has been used to synthesize unsaturated cyano-substituted polyesters, showcasing the applicability of these compounds in polymer chemistry. The derived polyesters exhibit unique properties such as higher hydrophilicity and thermal stability, indicating the potential of hydroxybenzaldehyde derivatives in the development of novel polymeric materials (Mikroyannidis, 1995).
Propriétés
IUPAC Name |
2-hydroxy-4-(2,2,2-trifluoroacetyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)8(15)5-1-2-6(4-13)7(14)3-5/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXQWKSNLDKCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















